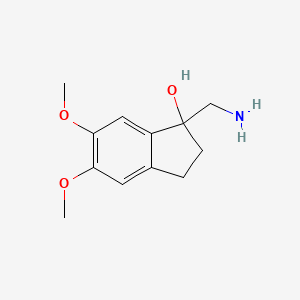
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Übersicht
Beschreibung
The compound “1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol” is a complex organic molecule. It contains an indene structure, which is a polycyclic hydrocarbon, with additional functional groups such as aminomethyl, dimethoxy, and a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Mannich reaction . This reaction is commonly used for introducing an aminoalkyl moiety by electrophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques allow for the determination of the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the aminomethyl group could participate in various reactions, including those involving substitution or deamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure . Techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance could be used to analyze these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally related to 1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol have been synthesized and evaluated for their antineoplastic properties. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives has demonstrated significant antineoplastic activity against a variety of cancer cell lines. These compounds were found to inhibit tubulin polymerization by binding at the colchicine site, suggesting their potential as cancer therapies (Pettit et al., 2003).
Boronate Ester Formation and Fluorescent Turn-on
Ortho-Aminomethylphenylboronic acids, which share a functional group with the compound , are utilized in the construction of receptors for carbohydrates and other compounds containing vicinal diols. These studies reveal how the presence of an o-aminomethyl group enhances affinity towards diols at neutral pH and modulates the emission properties of appended fluorophores upon diol binding. This understanding is critical for the design of carbohydrate sensors and fluorescent markers (Sun et al., 2019).
Receptor Response Modification
Modifications to the structure of sympathomimetic agents, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding various groups, significantly affect their activity. This differentiation of receptors responsive to modifications showcases the importance of structural changes in medicinal chemistry and drug design, highlighting the versatility and potential applications of compounds related to 1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol in developing targeted therapies (Lands et al., 1967).
Solid-phase Synthesis and Bioactivity Testing
Solid-phase synthesis techniques have been employed to create oligonucleotide glycoconjugates bearing three different glycosyl groups, demonstrating the compound's utility in complex biochemical synthesis processes. These methodologies enable the development of sophisticated molecular structures with potential applications in drug delivery and diagnostic assays (Katajisto et al., 2004).
Antioxidant Activity of Methoxy- and Hydroxyl-substituted Compounds
Research on methoxy- and hydroxyl-substituted 2'-aminochalcones, which are structurally related to the target compound, has shown significant antioxidant activity. These findings suggest the potential of these compounds in developing treatments for oxidative stress-related diseases, further emphasizing the importance of chemical modifications in enhancing biological activity (Sulpizio et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(aminomethyl)-5,6-dimethoxy-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-8-3-4-12(14,7-13)9(8)6-11(10)16-2/h5-6,14H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCCLXAMJAJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



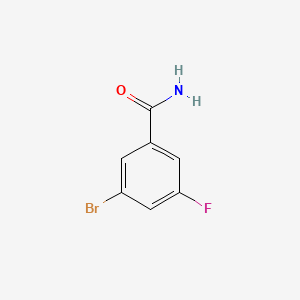
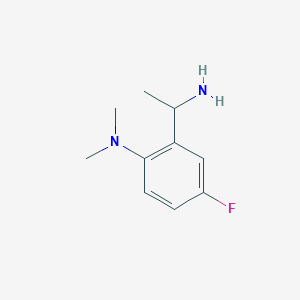
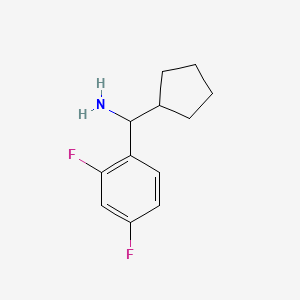
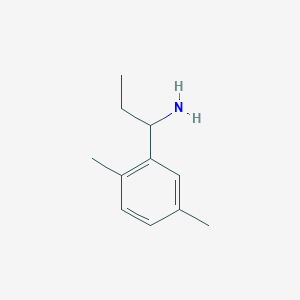
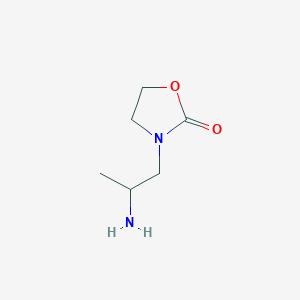
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)
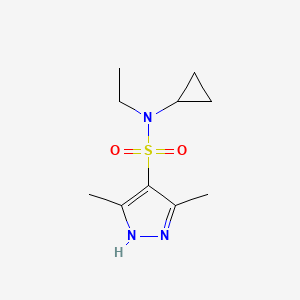
![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)
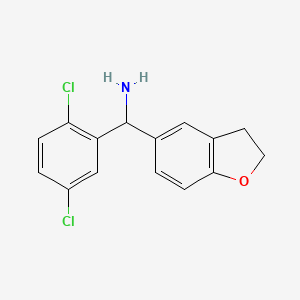
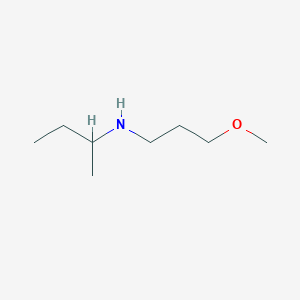
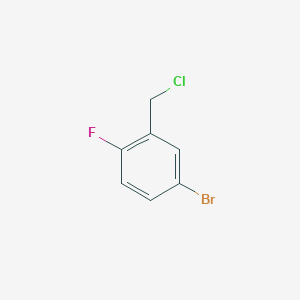
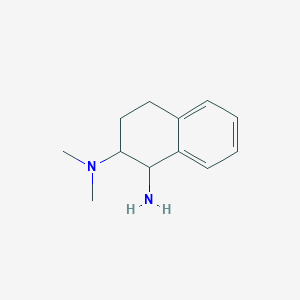
![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)